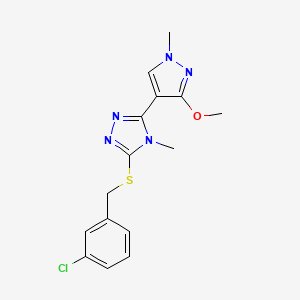

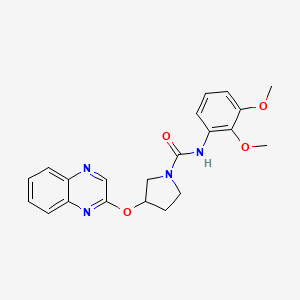

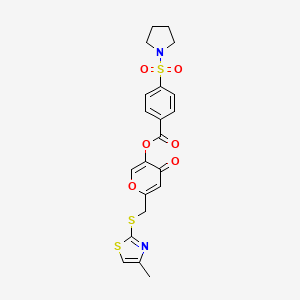

![molecular formula C13H6Cl4FNO2 B2421202 2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 477852-65-6](/img/structure/B2421202.png)

2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone, also known as 2,2,2-TCF-Pyrrol-Ethanone, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in common organic solvents and has a melting point of 120-122°C. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. In

Scientific Research Applications

Anti-Inflammatory Agents

This compound and its derivatives are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . The method for the synthesis of these compounds is based on the addition of aromatic amines . According to molecular docking studies, the structures of the synthesized compounds effectively interact with the active site of COX-2 .

Synthesis of New Derivatives

The compound is used in the synthesis of a series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid . The target products were obtained in 58–72% yield .

Molecular Docking Studies

Molecular docking studies are carried out with this compound to establish the prospects of the synthesized compounds as potential anti-inflammatory agents . The conformation corresponding to the lowest energy was chosen as the most likely binding position .

Electrocatalytic Reduction

The compound shows catalytic behavior towards the reduction of polyhalogenated organic pollutants . When cyanocobalamin is adsorbed on a pyrolytic graphite electrode, it causes the lowering of overpotential for the reductive decomposition of the compound by approximately 0.45 V .

Environmental Analysis

Due to the chronic toxicity, bioaccumulation, and carcinogenicity, determination of persistent organochlorine pesticides like this compound has become very important . Electrochemical methods have shown to be possible alternatives .

Biologically Active Substances

2,4-Dichlorophenoxyacetic acid and its derivatives, which include this compound, are widely used as biologically active substances .

properties

IUPAC Name |

2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl4FNO2/c14-9-4-7(18)1-2-8(9)11(20)6-3-10(19-5-6)12(21)13(15,16)17/h1-5,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEMCWDCOUVOPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl4FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

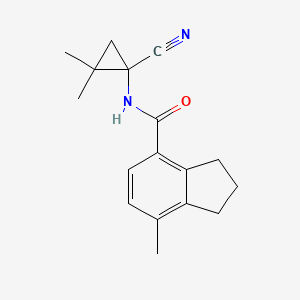

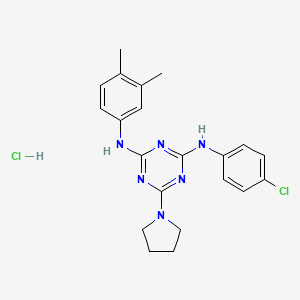

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2421119.png)

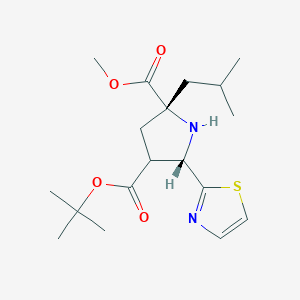

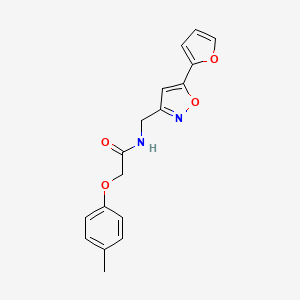

![8-(2-aminophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421122.png)

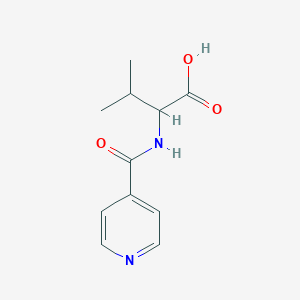

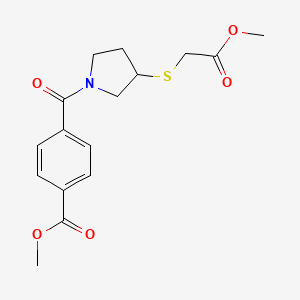

![(3Z)-1-acetyl-3-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}piperazine-2,5-dione](/img/structure/B2421124.png)

![N-(Furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2421130.png)

![N-(4-ethylphenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2421136.png)